Dextrin palmitate/ethylhexanoate is a modified starch ester synthesized primarily from corn-derived dextrin and fatty acids, specifically palmitic acid and ethylhexanoic acid. This compound exhibits unique properties that enhance its emulsification, solubility, and stability compared to other starch derivatives. It is widely utilized across various industries, including food, pharmaceuticals, and cosmetics, due to its effectiveness as an emulsifier and stabilizer .
The primary source of dextrin palmitate/ethylhexanoate is dextrin, which is derived from the hydrolysis of starch. The starch can originate from various sources, including corn and potatoes. The synthesis involves the reaction of dextrin with palmitic acid and ethylhexanoic acid, often facilitated by specific catalysts .
The synthesis of dextrin palmitate/ethylhexanoate involves several key steps:
The reaction typically requires careful control of temperature and pH to ensure high yield and product stability. The mass ratio of dextrin to fatty acids can vary; for example, ratios of approximately 50:76-102 for dextrin to palmitic acid are common .
Dextrin palmitate/ethylhexanoate consists of a backbone derived from dextrin (a polysaccharide made up of D-glucose units) esterified with fatty acids. The molecular formula for dextrin palmitate is approximately , indicating a complex structure involving long carbon chains from the fatty acids attached to the polysaccharide backbone .
The primary chemical reaction involved in the formation of dextrin palmitate/ethylhexanoate is esterification. This reaction occurs when hydroxyl groups on the dextrin react with carboxylic acid groups on palmitic acid or ethylhexanoic acid.
The major product formed is dextrin palmitate/ethylhexanoate, which exhibits significant emulsifying properties beneficial for various applications .
Dextrin palmitate/ethylhexanoate functions as a surfactant due to its amphiphilic nature; it possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This duality allows it to stabilize emulsions by reducing surface tension at the interface between oil and water phases.
In practical applications, this mechanism facilitates the formation of stable emulsions in food products, pharmaceuticals, and cosmetic formulations by enhancing the distribution of active ingredients throughout the mixture .
These properties make dextrin palmitate/ethylhexanoate suitable for use in diverse formulations across multiple industries .
Dextrin palmitate/ethylhexanoate has a broad range of applications:
Additionally, it serves as an anticaking agent in powdered products, contributing to improved shelf life and usability .
Dextrin Palmitate/Ethylhexanoate is a starch-derived polymer ester synthesized through the reaction of dextrin (a low-molecular-weight polysaccharide from starch hydrolysis) with fatty acid chlorides of palmitic acid (hexadecanoic acid) and 2-ethylhexanoic acid [1] [6]. Its molecular structure features a glucose polymer backbone with esterified fatty acid chains, creating an amphiphilic molecule with hydrophilic dextrin and lipophilic palmitate/ethylhexanoate moieties [5] [6]. This hybrid configuration enables interfacial activity, making it effective in stabilizing heterogeneous systems. While its molecular formula is variably reported as C15H16O (monomeric representation) or C54H102O9 (reflecting polymerization), commercial material typically has a molecular weight distribution centered around 760–895 g/mol [5] [6]. The compound typically presents as a white to pale yellow powder or solid, with its color intensity depending on the dextrin source and processing conditions [6].
Table 1: Fundamental Chemical Identifiers
Property | Specification | Source |
---|---|---|
CAS Number | 183387-52-2 | [5] |
INCI Nomenclature | Dextrin Palmitate/Ethylhexanoate | [1] [4] |
Molecular Formula (Typical) | C54H102O9 | [6] |
Purity (Commercial) | ≥95% | [5] |
Appearance | White to pale yellow powder/solid | [4] [6] |
Originally developed in the late 20th century, Dextrin Palmitate/Ethylhexanoate emerged from efforts to create biodegradable, plant-derived alternatives to synthetic surfactants and stabilizers. Its INCI registration in the 1990s coincided with growing demand for "green chemistry" in cosmetics [6]. Japanese company Chiba Flour Milling pioneered its commercialization under the Rheopearl™ brand, with Rheopearl TT2 (Dextrin Palmitate/Ethylhexanoate) specifically engineered to produce ultra-soft, thixotropic oil gels unavailable with earlier dextrin esters like Rheopearl KL2 (Dextrin Palmitate) [4]. Adoption accelerated due to its multifunctionality – replacing multiple additives (emulsifiers, thickeners, anticaking agents) with a single ingredient [3] [6]. While initial applications focused on high-end skincare, its use has expanded to decorative cosmetics, sun care, and hair products, driven by advances in esterification technology enabling customized hydrophile-lipophile balance (HLB) values [4] [6].
This ester exhibits unique rheological and interfacial behaviors derived from its hybrid structure. It demonstrates temperature-dependent solubility, being readily soluble in oils (paraffins, esters, fatty alcohols) while insoluble in water [3] [6]. When heated in oils (typically 70–90°C) and cooled, it forms thermo-reversible gels with pronounced shear-thinning (thixotropy), enabling transformation from semi-solid to fluid state upon application [4] [6]. Its acid number ranges between 4–7 mg KOH/g, and saponification value between 195–220 mg KOH/g, confirming significant esterification [6]. As a solid, it has a low density (0.53 g/mL at 25°C) and melts between 80–130°C [6]. Functionally, it reduces surface tension at oil-water interfaces (25–35 mN/m), acting as an effective emulsifier without requiring co-surfactants [1] [4].
Table 2: Advanced Physicochemical Profile
Property | Value Range | Measurement Context |
---|---|---|
Melting Point | 80–130°C | Lit. reference, bulk material |
Acid Number | 4–7 mg KOH/g | Titration, quality control spec |
Saponification Value | 195–220 mg KOH/g | Hydrolysis titration method |
Gelation Temperature | 70–90°C (activation) | Mineral oil system, 5% conc. |
Density | 0.53 g/mL (25°C) | Solid state |
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